Goniodiol 8-acetate

Übersicht

Beschreibung

Goniodiol 8-acetate is an organic compound with the chemical formula C15H16O5. It is a yellow to white crystalline substance primarily extracted from plants such as Goniothalamus amuyon . This compound belongs to the class of styrylpyrones and exhibits cytotoxic activity .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Goniodiol 8-acetate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of goniodiol and its derivatives, including goniodiol 8-acetate. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines:

- Mechanism of Action : this compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial integrity . This apoptotic effect is crucial for developing new cancer therapies.

- Cell Lines Tested : Notable effectiveness has been observed against breast, ovarian, prostate, and colon cancer cell lines, with IC50 values often below 10 μM .

Interaction with the Endocannabinoid System

This compound may interact with the endocannabinoid system, suggesting potential applications in pain relief and inflammation management. This interaction could provide an alternative to traditional analgesics, broadening its therapeutic scope .

Antimicrobial Properties

The antimicrobial activity of goniodiol derivatives has also been documented. Studies have indicated that compounds related to goniodiol exhibit significant inhibition against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological properties. Variations in substitution patterns on the goniodiol backbone can significantly influence its biological activity:

| Compound | Activity Type | IC50 (μM) | Target Organism |

|---|---|---|---|

| This compound | Anticancer | <10 | Breast cancer cell lines |

| Goniodiol | Antimicrobial | N/A | Various bacterial strains |

| Goniodiol-7-monoacetate | Anticancer | <10 | Ovarian cancer cell lines |

Case Studies

Several case studies have been conducted to assess the efficacy of this compound:

- Cytotoxicity Study : A study involving MDA-MB-231 breast cancer cells demonstrated that goniodiol-7-monoacetate induced both apoptotic and necrotic responses, leading to cell cycle arrest at the G2/M phase .

- In Silico Studies : Molecular docking studies have identified α-tubulin as a potential target for goniodiol derivatives, indicating a pathway for further drug development focusing on microtubule dynamics in cancer cells .

Wirkmechanismus

Goniodiol 8-acetate exerts its effects primarily through its cytotoxic activity. It targets cellular proteins and pathways involved in cell division and apoptosis . The compound interacts with tubulin, a structural protein, disrupting the microtubule network and leading to cell cycle arrest and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Goniodiol 8-acetate is similar to other styrylpyrones such as goniodiol and goniodiol-7-monoacetate . it is unique due to its specific acetylation at the 8th position, which influences its cytotoxic activity and molecular interactions .

Similar Compounds

- Goniodiol

- Goniodiol-7-monoacetate

- Goniotriol

This compound stands out for its potent cytotoxic activity and specific molecular interactions, making it a valuable compound in scientific research and potential therapeutic applications.

Biologische Aktivität

Goniodiol 8-acetate, a compound derived from the Goniothalamus species, has garnered attention for its diverse biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

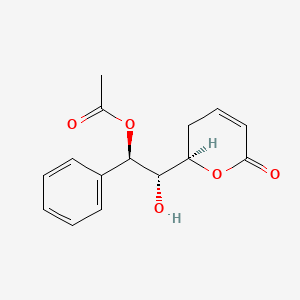

Chemical Structure and Properties

This compound is a styryl-lactone, a class of compounds known for their varied biological activities. The structural characteristics of this compound contribute to its interaction with biological systems, influencing its pharmacological effects.

Cytotoxic Activity

Cytotoxicity Against Cancer Cells

this compound exhibits significant cytotoxic properties against various cancer cell lines. Research indicates that it can induce apoptosis—a programmed cell death mechanism—thereby selectively targeting cancerous cells while sparing normal cells. The following table summarizes the cytotoxic effects of this compound on different cancer cell lines:

| Cell Line | IC50 (µg/ml) | Mechanism of Action |

|---|---|---|

| HepG2 (liver cancer) | 1.7 - 4.8 | Induction of apoptosis via caspase activation |

| HeLa (cervical cancer) | 2.0 - 3.5 | DNA fragmentation and cell cycle arrest |

| MCF-7 (breast cancer) | 3.0 - 5.0 | Mitochondrial membrane disruption |

| Jurkat (leukemia) | 1.5 - 2.5 | Activation of intrinsic apoptotic pathway |

The mechanisms through which this compound exerts its cytotoxic effects are multifaceted:

- Apoptosis Induction : Studies have demonstrated that this compound triggers apoptosis in cancer cells by activating caspases, particularly caspase-3 and caspase-9, leading to DNA fragmentation and cellular morphological changes consistent with apoptosis .

- Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest at the G2/M phase, effectively halting the proliferation of cancer cells .

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels within cells, contributing to oxidative stress and subsequent apoptosis in cancerous cells .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on HepG2 Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis in HepG2 liver cancer cells, as evidenced by TUNEL assays indicating DNA fragmentation .

- In Vivo Models : In animal models, this compound administration led to reduced tumor growth rates without significant toxicity to normal tissues, suggesting a favorable therapeutic index .

Comparative Analysis with Other Compounds

To contextualize the activity of this compound, a comparison with other known anticancer agents is useful:

| Compound | IC50 (µg/ml) | Mechanism of Action |

|---|---|---|

| Doxorubicin | 0.5 - 1.0 | DNA intercalation and topoisomerase inhibition |

| Tamoxifen | 4.0 - 6.0 | Estrogen receptor modulation |

| This compound | 1.7 - 4.8 | Apoptosis induction via caspase activation |

Eigenschaften

IUPAC Name |

[(1R,2S)-2-hydroxy-2-[(2R)-6-oxo-2,3-dihydropyran-2-yl]-1-phenylethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-10(16)19-15(11-6-3-2-4-7-11)14(18)12-8-5-9-13(17)20-12/h2-7,9,12,14-15,18H,8H2,1H3/t12-,14+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWLVBSOTCIVHI-VHDGCEQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1=CC=CC=C1)C(C2CC=CC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H](C1=CC=CC=C1)[C@H]([C@H]2CC=CC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.